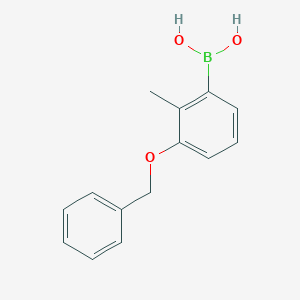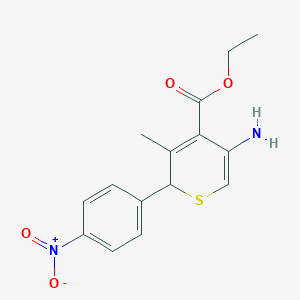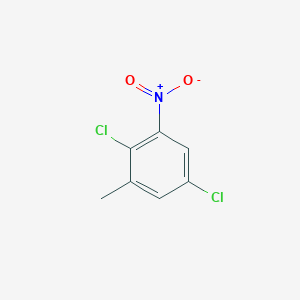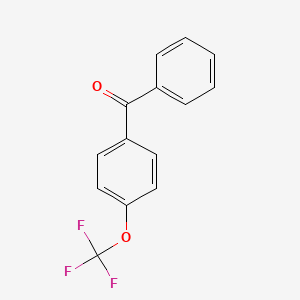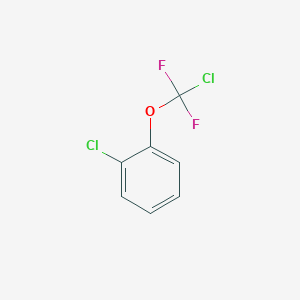
2-(Chlorodifluoromethoxy)chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorodifluoromethoxy)chlorobenzene (CDFCB) is a halogenated hydrocarbon compound. It is a colorless, volatile liquid with a sweet, ether-like odor. It is used in a variety of industrial and scientific applications, including as a solvent, a laboratory reagent, and a chemical intermediate. CDFCB is a member of the chlorobenzene family, which consists of compounds with one or more chlorine atoms attached to a benzene ring. CDFCB is also known as 2-(chloro-difluoro-methoxy)chlorobenzene, 2-chloro-difluoro-methoxychlorobenzene, and 2-chloro-difluoromethoxychlorobenzene.
Mécanisme D'action
The mechanism of action of CDFCB is not fully understood. It is believed that the compound acts as a Lewis acid, forming a complex with the substrate molecule. This complex is then attacked by nucleophiles, resulting in the formation of a product. In addition, CDFCB is believed to be a proton donor, which may further facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of CDFCB are not well understood. In vitro studies have shown that the compound can inhibit the growth of some bacteria, suggesting that it may have antimicrobial activity. However, further research is needed to determine the exact mechanism of action and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
CDFCB has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low vapor pressure and low volatility. It is also non-flammable and non-toxic, making it safe to handle and store. Furthermore, it is relatively inexpensive, making it a cost-effective reagent. However, CDFCB is volatile, so it must be handled and stored carefully. Additionally, it can react with certain substances, such as water, so it must be used in a dry environment.
Orientations Futures
In the future, research on CDFCB could focus on exploring its potential therapeutic applications. For example, further research could be conducted to evaluate the compound’s antimicrobial activity and its potential use as an antibiotic. In addition, research could be conducted to evaluate its potential as a solvent or reagent in organic synthesis. Finally, research could be conducted to explore the compound’s potential use in chromatography and other analytical techniques.
Méthodes De Synthèse
CDFCB can be synthesized by a variety of methods. One commonly used method is the reaction of 1,2-dichloro-1,1,2-trifluoroethane with chlorobenzene in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution reaction, with the chlorine atom of the chlorobenzene molecule being replaced by the trifluoromethoxy group of the 1,2-dichloro-1,1,2-trifluoroethane. The reaction is typically carried out at temperatures between 60 and 80 °C and is complete after about 1 hour.
Applications De Recherche Scientifique
CDFCB has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and dyes. It has also been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a chromatographic stationary phase. In addition, CDFCB has been used to study the structure and reactivity of organic compounds, as well as to study the behavior of organic molecules in solution.
Propriétés
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIAVMRNJGZUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

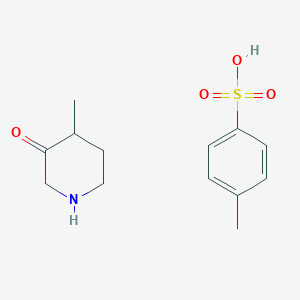
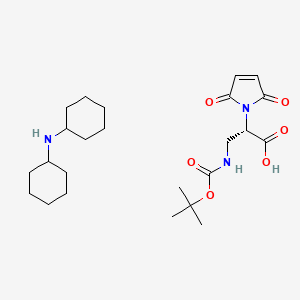
![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)

